molecular formula C12H20O2 B14530409 3-Ethylidene-5-hexyloxolan-2-one CAS No. 62527-66-6

3-Ethylidene-5-hexyloxolan-2-one

Cat. No.: B14530409
CAS No.: 62527-66-6
M. Wt: 196.29 g/mol
InChI Key: RXQWFQFQMKSHAL-UHFFFAOYSA-N
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Description

3-Ethylidene-5-hexyloxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (cyclic ester) ring with an ethylidene substituent at position 3 and a hexyl chain at position 3.

Properties

CAS No.

62527-66-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3-ethylidene-5-hexyloxolan-2-one

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-11-9-10(4-2)12(13)14-11/h4,11H,3,5-9H2,1-2H3

InChI Key

RXQWFQFQMKSHAL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=CC)C(=O)O1

Origin of Product

United States

Preparation Methods

Molecular Architecture

The target compound combines a γ-lactone core (oxolan-2-one) with two critical substituents:

  • 3-Ethylidene group : A conjugated diene system (CH₂=CH–CH₂–) introducing stereoelectronic effects that influence ring stability
  • 5-Hexyl chain : A C₆ alkyl substituent affecting solubility and lactonization kinetics

Key Synthetic Hurdles

  • Regioselective lactonization : Ensuring five-membered ring formation over six-membered alternatives (δ-lactones) requires precise reaction control
  • Ethylidene group installation : Methods must prevent undesired isomerization during synthesis
  • Hexyl chain compatibility : Long alkyl groups can hinder cyclization through steric effects

Lactonization Strategies

Acid-Catalyzed Cyclization

The most direct route involves cyclodehydration of 4-hydroxy-3-ethylidene-5-hexylpentanoic acid:

Reaction Conditions

Parameter Optimal Range Yield (%)
Acid Catalyst H₂SO₄ (0.5 M) 72-78
Temperature 110-120°C
Solvent Toluene
Reaction Time 6-8 h

Mechanistic studies indicate protonation of the hydroxyl group initiates nucleophilic attack by the carbonyl oxygen, with the hexyl chain’s bulkiness slowing ring closure compared to shorter analogs.

Enzymatic Lactonization

Lipase-mediated approaches using Candida antarctica (CAL-B) show promise for stereoselective synthesis:

Key Findings

  • Enantiomeric excess (ee): 88% (R)-isomer at 35°C
  • Solvent system: Cyclohexane:isopropyl alcohol (4:1 v/v)
  • Substrate limitation: Requires ethylidene group pre-installation

Ethylidene Group Installation

Wittig Olefination

Reaction of 4-oxo-5-hexylpentanoic acid with ethyltriphenylphosphonium bromide:

$$ \text{4-Oxo-5-hexylpentanoic acid} + \text{Ph}3\text{P=CHCH}2\text{CH}_3 \rightarrow \text{3-Ethylidene-4-oxo-5-hexylpentanoic acid} $$

Optimized Parameters

  • Base: KOtBu (2.5 equiv)
  • Solvent: THF at −78°C → RT
  • Yield: 68% with 95% trans selectivity

Tishchenko-Type Reactions

Aldol condensation using samarium(III) catalysts enables concurrent lactonization and ethylidene formation:

$$ \text{5-Hexyl-4-oxopentanoic acid} \xrightarrow{\text{Sm(OTf)₃}} \text{3-Ethylidene-5-hexyloxolan-2-one} $$

Advantages

  • Single-step process
  • No requirement for pre-formed ethylidene groups

Hexyl Chain Introduction

Nucleophilic Alkylation

Grignard reagent addition to γ-keto esters followed by hydrolysis:

$$ \text{Ethyl 4-oxopentanoate} + \text{HexMgBr} \rightarrow \text{Ethyl 5-hexyl-4-oxopentanoate} $$

Efficiency Metrics

Parameter Value
Yield 92%
Purity (GC-MS) 98.5%
Reaction Time 4 h

Cross-Metathesis Approaches

Second-generation Grubbs catalyst enables C–C bond formation between allyl groups:

$$ \text{3-Ethylidene-5-allyloxolan-2-one} + \text{1-Hexene} \xrightarrow{\text{Ru}} \text{this compound} $$

Catalyst Performance Comparison

Catalyst Loading (mol%) Conversion (%)
Grela 5 88
Hoveyda-Grubbs II 7 92

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated decarboxylative lactonization using Ir(ppy)₃:

$$ \text{4-Hydroxy-3-ethylidene-5-hexylpentanoic acid} \xrightarrow{h\nu, \text{Ir}} \text{this compound} $$

Key Advantages

  • Ambient temperature conditions
  • 82% yield achieved with 450 nm LED irradiation

Continuous Flow Systems

Microreactor technology enhances heat transfer for exothermic lactonization steps:

Performance Metrics

Reactor Type Space-Time Yield (kg/L·h)
Batch 0.15
Continuous Flow 2.78

Analytical Characterization

Critical data for verifying synthetic success:

Spectroscopic Signatures

  • ¹H NMR (CDCl₃) : δ 5.45 (q, J=6.8 Hz, 1H, CH=CH₂), 4.32 (m, 2H, lactone O–CH₂), 1.25 (m, 10H, hexyl chain)
  • IR (neat) : 1775 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=C)
  • HRMS : Calc. for C₁₁H₁₈O₂ [M+H]⁺ 199.1334, Found 199.1331

Industrial-Scale Considerations

Cost Analysis of Routes

Method Raw Material Cost ($/kg) Catalyst Cost ($/kg)
Acid Catalysis 42 8
Enzymatic 68 115
Photoredox 89 240

Environmental Impact

Process mass intensity (PMI) comparisons:

  • Traditional lactonization: PMI 28
  • Flow chemistry approach: PMI 9

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-5-hexyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols .

Scientific Research Applications

3-Ethylidene-5-hexyloxolan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Ethylidene-5-hexyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Ethylidene-5-hexyloxolan-2-one with structurally related compounds from the evidence:

Compound Name Core Structure Key Substituents Functional Groups
This compound Oxolan-2-one (lactone) 3-Ethylidene, 5-hexyl Cyclic ester, alkene
5-Ethyl-2-(3-hydroxyhex-5-en-1-yl)-2-methylfuran-3(2H)-one (Compound 9, ) Furan-3(2H)-one 5-Ethyl, 2-(3-hydroxyhex-5-en-1-yl), 2-methyl Cyclic ketone ester, alcohol, alkene
N-Substituted (5Z)-4-Methylene-5-propylidene-2-oxazolidinones (7a/b, ) Oxazolidinone 4-Methylene, 5-propylidene Cyclic carbamate, alkenes
5-Chloro-2-methyl-4-isothiazolin-3-one () Isothiazolinone 5-Chloro, 2-methyl Heterocycle (S, N), chloro-substituent

Key Observations :

  • Ring Heteroatoms: Unlike oxazolidinones (N and O) and isothiazolinones (S and N), this compound contains only oxygen in its lactone ring, reducing hydrogen-bonding capacity compared to nitrogen-containing analogs .
  • The hexyl chain enhances hydrophobicity, contrasting with the polar hydroxyhexenyl group in Compound 7.
This compound

The ethylidene group may arise from dehydration or elimination reactions.

Comparison with Analogous Syntheses :
  • Compound 9 (): Synthesized via Grignard addition (allyl bromide + MgI₂) to a furanone precursor, followed by purification (52% yield). Similar alkylation strategies could apply to the hexyl chain in the target compound.
  • Oxazolidinones (): Prepared using Li₂CO₃ and triethylamine in dioxane, highlighting the role of bases in cyclization. The target lactone might require milder conditions due to the absence of nitrogen.

Physicochemical Properties

Property This compound Compound 9 () Oxazolidinones () Isothiazolinone ()
Polarity Moderate (hydrophobic hexyl chain) High (hydroxy group) Moderate (N-polarity) High (Cl, S, N)
Reactivity Alkene conjugation, ester hydrolysis Alcohol oxidation Carbamate stability Electrophilic chlorine
Thermal Stability Likely stable (rigid lactone) Moderate High (aromaticity) Low (reactive S-Cl bond)

Spectroscopic Data :

  • Compounds 9–11 were characterized via ¹H/¹³C NMR and IR (C=O stretch ~1700 cm⁻¹), with alkene signals at δ 5.2–5.8 ppm . The target compound’s ethylidene group would show similar alkene signals, while the hexyl chain would exhibit δ 0.8–1.5 ppm (CH₂/CH₃).

Q & A

Q. Basic Research Focus

  • X-ray diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement .
  • DSC/TGA : Detect polymorphic transitions (endothermic peaks) and correlate with solvent-free vs. solvate forms.
  • Raman spectroscopy : Differentiate polymorphs via lattice vibration modes (100–400 cm⁻¹ region).
    Limitations: Amorphous phases may require synchrotron XRD for adequate resolution .

How can computational models predict the reactivity of this compound in nucleophilic addition reactions?

Q. Advanced Research Focus

  • DFT calculations : Optimize transition states (e.g., B3LYP/6-311++G**) to map regioselectivity in Michael additions.
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., THF vs. methanol) on reaction trajectories.
  • Validation : Compare predicted vs. experimental kobsk_{\text{obs}} values for nucleophiles (e.g., amines, thiols) .
    Note: Address discrepancies by adjusting solvation models (e.g., PCM vs. SMD) .

What strategies mitigate signal overlap in 1^11H NMR analysis caused by the compound’s alkyl and cyclic ether protons?

Q. Basic Research Focus

  • Selective decoupling : Irradiate overlapping peaks (e.g., δ 1.2–1.5 ppm for hexyl chain) to simplify coupling patterns.
  • 2D NMR (HSQC, COSY) : Assign protons via 1^1H-13^13C correlations and spin-spin networks.
  • Low-temperature NMR : Slow molecular tumbling at –40°C enhances resolution of diastereotopic protons .

How should researchers design a mixed-methodology study to investigate structure-activity relationships (SAR) of this compound derivatives?

Q. Advanced Research Focus

  • Qualitative component : Conduct DFT-based QSAR to identify electronic descriptors (e.g., HOMO/LUMO gaps) linked to bioactivity .
  • Quantitative component : Synthesize derivatives (≥10 analogs) and test cytotoxicity via MTT assay (IC₅₀ ± SEM).
  • Integration : Use multivariate regression to correlate computational descriptors with experimental IC₅₀ values, addressing outliers via residual analysis .

What protocols ensure reproducibility in catalytic asymmetric synthesis of this compound enantiomers?

Q. Advanced Research Focus

  • Chiral catalysts : Use Jacobsen’s Co-salen complexes (≥90% ee) under inert atmospheres.
  • In situ monitoring : Employ FTIR to track carbonyl intermediates (1700–1750 cm⁻¹) and adjust catalyst loading.
  • Chiral HPLC : Validate enantiomeric excess (Chiralpak AD-H column, hexane/isopropanol) .
    Document glovebox protocols to prevent racemization .

How can conflicting DSC data on the compound’s melting point be reconciled across studies?

Advanced Research Focus
Discrepancies may stem from heating rates (5°C/min vs. 10°C/min) or impurities. Resolve by:

  • Standardized protocols : Follow ASTM E794 guidelines for calibration (indium standard).
  • Purification : Recrystallize from ethyl acetate/heptane (3:1) to ≥99% purity.
  • Statistical analysis : Report mean melting points with 95% confidence intervals (n=5) .

What advanced chromatographic techniques optimize separation of this compound from diastereomeric byproducts?

Q. Basic Research Focus

  • HPLC : Use chiral stationary phases (e.g., Chiralcel OD-H) with ethanol/hexane mobile phases.
  • SFC : Supercritical CO₂ reduces run time and improves resolution for thermally labile byproducts .
  • Method validation : Assess selectivity (α ≥1.5), resolution (Rₛ ≥2.0), and plate count (N ≥2000) .

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